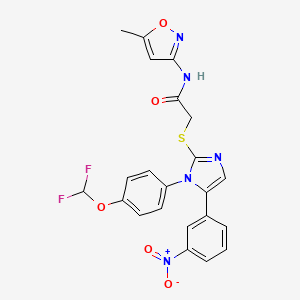

2-(4-Ethylpiperazine-1-carbonyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

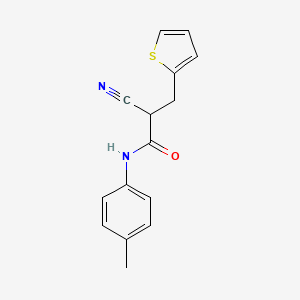

“2-(4-Ethylpiperazine-1-carbonyl)aniline” is an organic compound with the molecular formula C13H19N3O and a molecular weight of 233.315 .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “this compound”, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a nitrogen atom, making it an aromatic amine . The compound also contains an ethylpiperazine group, which is a piperazine ring with an ethyl substituent .Scientific Research Applications

Chemical Reactions and Synthesis

- Reactions with Arylalane: The interaction of arylamines with sterically crowded, dimeric arylalane (H2AlMes*2) leads to compounds with three-coordinate aluminum and nitrogen centers, demonstrating the versatility of such amines in organometallic chemistry (Wehmschulte & Power, 1996).

Pharmaceutical Applications

- Inhibitors of Src Kinase Activity: Certain aniline derivatives, including those similar to 2-(4-Ethylpiperazine-1-carbonyl)aniline, have been optimized as potent inhibitors of Src kinase activity, contributing to advancements in cancer treatment research (Boschelli et al., 2001).

Novel Alkylation Methods

- Formation of Phenylpiperazines: A novel method using alumina-supported bis-alkylation efficiently synthesizes phenylpiperazine rings, indicating the potential for aniline derivatives in organic synthesis (Mishani et al., 1996).

Catalysis

- Ruthenium-Complex Catalysis: Aniline derivatives are used in Ruthenium-complex catalyzed N-(cyclo)alkylation reactions with diols, illustrating their role in the synthesis of complex organic molecules (Abbenhuis et al., 1998).

Environmental Applications

- Adsorption and Corrosion Inhibition: Aniline derivatives have been explored for their efficacy in adsorbing pollutants like methylene blue and inhibiting corrosion in metals, showing their potential in environmental remediation (El-Shafey et al., 2016).

Material Science

- Electrochemical Applications: Aniline derivatives are utilized in the synthesis of doped activated carbon for high-performance supercapacitors, highlighting their significance in energy storage technologies (Li et al., 2010).

Safety and Hazards

Properties

IUPAC Name |

(2-aminophenyl)-(4-ethylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJAZOQCXMKMTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2986907.png)

![2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2986912.png)

![N-(4-bromo-3-methylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2986914.png)

![4-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2986915.png)

![Thieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2986916.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2986917.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide](/img/structure/B2986918.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2986919.png)

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2986921.png)